molecular formula C11H13N3O B1462807 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline CAS No. 958245-18-6

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline

Cat. No.: B1462807
CAS No.: 958245-18-6
M. Wt: 203.24 g/mol
InChI Key: JLIBQHGPJWSTQL-UHFFFAOYSA-N
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Description

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline is a chemical compound with the molecular formula C11H13N3O It is a derivative of aniline, featuring a methoxy group at the 3-position and a 4-methyl-1H-imidazol-1-yl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline typically involves the following steps:

    Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic or basic conditions.

    Attachment of the imidazole ring to the aniline derivative: This step involves the nucleophilic substitution reaction where the imidazole ring is attached to the aniline derivative at the 4-position.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group at the 3-position of the aniline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The methoxy group can influence the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a methoxy group, which can significantly alter its chemical and biological properties.

    4-(4-methyl-1H-imidazol-1-yl)aniline: Lacks the methoxy group, which may affect its reactivity and interactions with biological targets.

Uniqueness

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline is unique due to the presence of both the methoxy and imidazole groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s versatility in various applications, making it a valuable molecule for research and industrial purposes.

Properties

IUPAC Name

3-methoxy-4-(4-methylimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-6-14(7-13-8)10-4-3-9(12)5-11(10)15-2/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIBQHGPJWSTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670224
Record name 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958245-18-6
Record name 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10% Palladium on carbon (250 mg) was added under an atmosphere of nitrogen to a chilled (ice-water bath) solution of 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole (2.56 g, 11.0 mmol) dissolved in methanol (150 mL). The flask was repeated evacuated and flushed with hydrogen gas (double balloon). The resulting mixture was allowed to warm to rt and left to stir for 18 h under the hydrogen atmosphere. Purged with nitrogen gas. Filtered the crude reaction mixture through a short diatomaceous earth (Celite®) plug. Rinsed reaction vessel and plug with methanol. Concentrated filtrate in vacuo. Dried residue on high vacuum overnight to afford 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline (2.25 g, 100% yield) as a blackish/grey waxy solid. LC-MS (M+H)+204.1. 1H NMR (500 MHz, CDCl3) δ ppm 7.69 (s, 1H) 7.01 (d, J=8.55 Hz, 1H) 6.82 (s, 1H) 6.33 (d, J=2.14 Hz, 1H) 6.30 (d, J=8.55 Hz, 1H) 3.78 (s, 3H) 2.33 (s, 3H).
[Compound]
Name
ice water
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0 (± 1) mol
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2.56 g
Type
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Reaction Step One
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250 mg
Type
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Reaction Step Two
Quantity
150 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

2520 mg (10.8 mmol) 1-(2-methoxy-4-nitro-phenyl)-4-methyl-1H-imidazole dissolved in ethanol (110 ml) was hydrated under an atmosphere of hydrogen at room temperature for 3½ hours in the presence of 252 mg of 10% palladium on charcoal. The catalyst was filtered off and washed with ethanol. The solvent of the filtrate was evaporated under reduced pressure. The crude product was purified on silica gel with methylene chloride/methanol 19/1. The fraction containing the product was suspended in diethyl ether, stirred for 15 minutes, filtered and dried to yield 1719 mg (78%) 3-methoxy-4-(4-methyl-imidazol-1-yl)-phenylamine as a yellow solid. MS ISP (m/e): 204.3 (100) (M+H)+. 1H NMR (CDCl3, 250 MHz): δ (ppm)=7.48 (s, 1H), 6.91 (d, 1H), 6.88 (s, 1H), 6.35 (s, 1H), 6.17 (d, 1H), 3.68 (s, 3H), 2.11 (s, 3H).
Quantity
2520 mg
Type
reactant
Reaction Step One
Quantity
110 mL
Type
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Quantity
252 mg
Type
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Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Step D (2): 10% Palladium on carbon (250 mg) was added under an atmosphere of nitrogen to a chilled (ice-water bath) solution of 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole (2.56 g, 11.0 mmol) dissolved in methanol (150 mL). The flask was repeated evacuated and flushed with hydrogen gas (double balloon). The resulting mixture was allowed to warm to rt and left to stir for 18 h under the hydrogen atmosphere. Purged with nitrogen gas. Filtered the crude reaction mixture through a short diatomaceous earth (Celite®) plug. Rinsed reaction vessel and plug with methanol. Concentrated filtrate in vacuo. Dried residue on high vacuum overnight to afford 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline (2.25 g, 100% yield) as a blackish/grey waxy solid. LC-MS (M+H)+ 204.1. 1H NMR (500 MHz, chloroform-d) δ ppm 7.69 (s, 1 H) 7.01 (d, J=8.55 Hz, 1 H) 6.82 (s, 1 H) 6.33 (d, J=2.14 Hz, 1 H) 6.30 (d, J=8.55 Hz, 1 H) 3.78 (s, 3 H) 2.33 (s, 3 H).
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline in the synthesis of potential Aβ-related disease treatments?

A1: this compound serves as a crucial building block in synthesizing a series of pyrimidinylamine compounds. [] These compounds are being investigated as potential gamma-secretase modulators. Gamma-secretase is an enzyme involved in the production of amyloid beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease and other Aβ-related diseases. The study highlights that reacting this compound with a specific pyrimidine derivative under Buchwald-Hartwig conditions resulted in a compound demonstrating activity in modulating Aβ formation in laboratory settings. [] This finding suggests that incorporating this specific aniline derivative into the pyrimidinylamine structure contributes to the desired biological activity.

Q2: What is known about the structure-activity relationship (SAR) of the pyrimidinylamine compounds synthesized using this compound?

A2: The research paper primarily focuses on the synthesis and initial activity screening of a diverse library of pyrimidinylamine compounds. [] While it confirms the successful synthesis of a compound exhibiting activity against Aβ formation using this compound, it doesn't delve into a detailed SAR analysis. [] Further research is needed to understand how modifications to the this compound structure, or other parts of the final pyrimidinylamine molecule, impact its potency, selectivity, and overall therapeutic potential.

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